4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol
Description
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol is a brominated phenolic compound featuring a 3,3-difluoropyrrolidine moiety attached via a methylene bridge at the 3-position of the aromatic ring. This structure combines a phenol group (providing acidity and hydrogen-bonding capacity) with a fluorinated pyrrolidine ring (enhancing lipophilicity and metabolic stability). Such hybrid structures are of interest in medicinal chemistry, particularly for targeting enzymes or receptors where halogenation and fluorination modulate bioactivity .
Properties
Molecular Formula |
C11H12BrF2NO |
|---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
4-bromo-3-[(3,3-difluoropyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H12BrF2NO/c12-10-2-1-9(16)5-8(10)6-15-4-3-11(13,14)7-15/h1-2,5,16H,3-4,6-7H2 |
InChI Key |
IHSARRPYDHZMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could result in a variety of functionalized phenols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that compounds similar to 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol exhibit promising anticancer properties. For instance, the compound has been investigated for its ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. The bromine atom enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with cellular targets .
Neuroprotective Effects
Another area of research involves the neuroprotective effects of this compound. It has been suggested that derivatives of phenolic compounds can protect neuronal cells from oxidative stress and apoptosis. The difluoropyrrolidine moiety may contribute to these effects by modulating neurotransmitter systems or by acting as an antioxidant .
Pharmacological Insights
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased efficacy of co-administered drugs by preventing their breakdown .
Targeting G Protein-Coupled Receptors (GPCRs)
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol may also interact with GPCRs, which play a pivotal role in numerous physiological processes. Research into its binding affinity and functional activity at these receptors could open avenues for developing new therapeutic agents targeting neurological disorders and other conditions linked to GPCR dysregulation .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol typically involves multi-step reactions starting from commercially available brominated phenols. The introduction of the difluoropyrrolidine moiety can be achieved through nucleophilic substitution reactions or coupling methods that utilize various catalysts to enhance yield and selectivity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines using similar brominated phenolic compounds. |
| Study B | Neuroprotection | Found that derivatives can reduce oxidative stress in neuronal cultures, suggesting potential for treating neurodegenerative diseases. |
| Study C | Enzyme Inhibition | Reported significant inhibition of cytochrome P450 enzymes, indicating potential for drug-drug interaction studies. |
Mechanism of Action
The mechanism of action of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine group may enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical attributes of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol with analogous compounds:
*LogP values estimated using fragment-based methods.
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)phenol increases LogP compared to the difluoropyrrolidinyl group in the target compound, reflecting higher lipophilicity. However, the difluoropyrrolidine moiety introduces conformational rigidity, which may improve target binding selectivity .
- Acidity: The phenol group in the target compound (pKa ~10) is less acidic than nitrile (pKa ~-5) but more acidic than non-hydroxyl analogs. This acidity facilitates solubility in basic media, critical for formulation .
Stability and Handling
- Storage: Like 4-Bromo-3-(trifluoromethyl)phenol, the target compound likely requires storage in cool, dry conditions to prevent hydrolysis of the difluoropyrrolidine ring or oxidation of the phenol group .
- Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) is effective for brominated aromatics, as demonstrated in .
Biological Activity
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol can be represented as follows:
This compound features a brominated phenolic ring and a difluoropyrrolidine moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the difluoropyrrolidine group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.
Biological Activity Overview
The biological activity of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol has been evaluated in several contexts:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines. For instance, studies on related phenolic compounds indicate they can modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling .
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines. Research has demonstrated that certain brominated phenols induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Neuroprotective Effects : Compounds with a pyrrolidine structure have been studied for their neuroprotective capabilities. They may exert effects through modulation of neurotransmitter release or by acting on neuroinflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB | |
| Anticancer | Induction of apoptosis | |
| Neuroprotection | Modulation of neurotransmitters |
Case Study 1: Anti-inflammatory Activity
A study demonstrated that a related compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that the compound effectively inhibited the NF-kB pathway, leading to decreased inflammation markers.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) showed that treatment with 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of neurodegenerative diseases indicated that the compound could protect against neuronal loss induced by oxidative stress. Behavioral tests showed improved cognitive function in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
